

# What is Lumiracoxib-d6 and its chemical structure

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# An In-depth Technical Guide to Lumiracoxib-d6

This guide provides a comprehensive overview of **Lumiracoxib-d6**, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

### Introduction to Lumiracoxib-d6

**Lumiracoxib-d6** is a stable, isotopically labeled form of Lumiracoxib.[1][2][3] It serves as an analytical standard, particularly in techniques like High-Performance Liquid Chromatography (HPLC), for the quantification of Lumiracoxib in various biological matrices.[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays, ensuring accurate and precise measurements of the parent compound, Lumiracoxib.

Lumiracoxib itself is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] Structurally, it is a derivative of phenylacetic acid and is analogous to diclofenac.[7][8] This structural distinction sets it apart from other COX-2 inhibitors like celecoxib.[7][9] Lumiracoxib exhibits anti-inflammatory, analgesic, and antipyretic properties.[4][8] It was developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6][10][11] However, it has been withdrawn from the market in several countries due to concerns about potential liver toxicity.[7]



## **Chemical Structure**

The chemical name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.[7] The deuterated form, **Lumiracoxib-d6**, is designated as 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6.[2] This nomenclature indicates that six hydrogen atoms on the 5-methylbenzeneacetic acid moiety have been replaced by deuterium atoms.

Chemical Formula: C<sub>15</sub>H<sub>7</sub>D<sub>6</sub>ClFNO<sub>2</sub>[3]

Molecular Weight: 299.76 g/mol [3]

CAS Number: 1225453-72-4[1][3]

Below is a diagram illustrating the logical relationship and structural difference between Lumiracoxib and Lumiracoxib-d6.

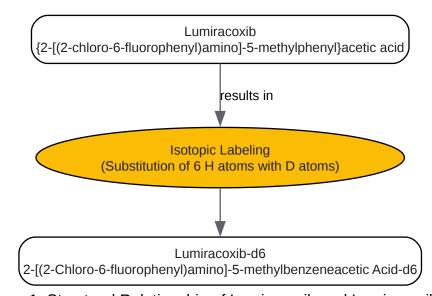


Figure 1. Structural Relationship of Lumiracoxib and Lumiracoxib-d6

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Figure 1. Structural relationship of Lumiracoxib and Lumiracoxib-d6.

# Physicochemical and Pharmacokinetic Properties



The following tables summarize key quantitative data for Lumiracoxib. As an isotopic analog, **Lumiracoxib-d6** is expected to have very similar physicochemical and pharmacokinetic properties, with the primary difference being its molecular weight.

Table 1: Physicochemical Properties of Lumiracoxib

Property	Value	Reference
Molecular Formula	C15H13CIFNO2	[7]
Molar Mass	293.72 g⋅mol <sup>-1</sup>	[7]
рКа	4.7	[5][6]
Solubility	Soluble in DMSO to 100 mM	

Table 2: Pharmacokinetic Properties of Lumiracoxib

Parameter	Value	Reference
Bioavailability	74%	[5][6][7][12]
Protein Binding	>98%	[7][12]
Elimination Half-life	4-8 hours	[5][6][7][10][12]
Time to Peak Plasma Concentration	2 hours	[5][6][10]
Metabolism	Hepatic oxidation and hydroxylation (primarily via CYP2C9)	[7][9][12]
Excretion	Urine (54%) and Feces (43%)	[7]

## **Mechanism of Action: COX-2 Inhibition**

The primary mechanism of action for Lumiracoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are



key mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[9][12] Unlike non-selective NSAIDs, Lumiracoxib has a much lower affinity for the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function.[8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][11]

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the site of action for Lumiracoxib.

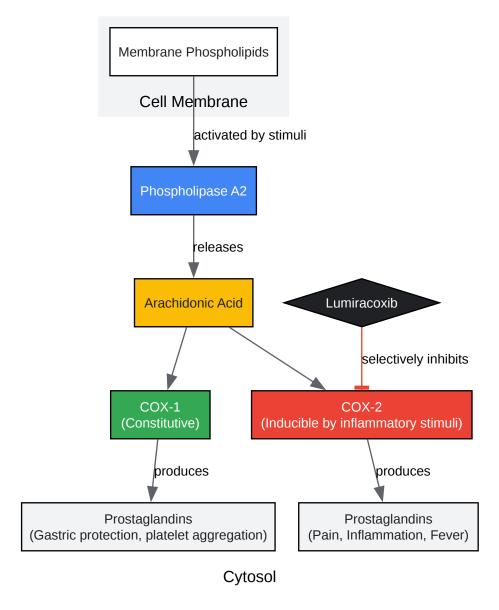


Figure 2. Arachidonic Acid Cascade and Lumiracoxib's Mechanism of Action



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Figure 2. Arachidonic acid cascade and Lumiracoxib's mechanism of action.

## **Experimental Protocols**

The following is a representative experimental protocol for the synthesis of a Lumiracoxib derivative, which can be adapted for various research purposes. This protocol is based on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one from Lumiracoxib.[13]

Objective: To synthesize 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one via intramolecular reaction of Lumiracoxib.

#### Materials:

- Lumiracoxib
- 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
- Dichloromethane (DCM)
- Distilled water
- Sodium sulfate
- Standard laboratory glassware and stirring equipment

#### Procedure:

- In a round-bottom flask, dissolve Lumiracoxib (1.07 mmol) and EDC (1.2 mmol) in 20 mL of dichloromethane.
- Stir the reaction mixture at room temperature for 1 hour.
- After 1 hour, dilute the reaction mixture with an additional 50 mL of dichloromethane.
- Transfer the diluted mixture to a separatory funnel and wash three times with 20 mL of distilled water.







- Collect the organic phase and dry it over anhydrous sodium sulfate.
- Filter the solution to remove the sodium sulfate.
- Remove the solvent from the filtrate by evaporation under reduced pressure.
- The resulting product is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.

#### Characterization:

The synthesized compound can be characterized using standard analytical techniques such as:

- Melting Point Determination: To assess purity.
- <sup>1</sup>H-NMR Spectroscopy: To confirm the chemical structure.
- Elemental Analysis: To determine the elemental composition.

The following diagram outlines the experimental workflow for this synthesis.



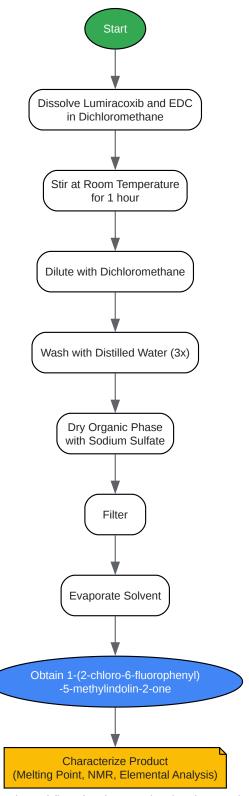


Figure 3. Experimental Workflow for the Synthesis of a Lumiracoxib Derivative

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Figure 3. Experimental workflow for the synthesis of a Lumiracoxib derivative.



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